molecular formula C8H8N2O3 B1276981 2-(carbamoylamino)benzoic Acid CAS No. 610-68-4

2-(carbamoylamino)benzoic Acid

Cat. No. B1276981
CAS RN: 610-68-4
M. Wt: 180.16 g/mol
InChI Key: WIVRIZOJCNHCPS-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)benzoic acid is a chemical compound that is part of a broader class of compounds known for their potential in various chemical syntheses and pharmaceutical applications. The compound features a benzene ring substituted with a carbamoylamino group and a carboxylic acid group, which allows it to participate in a variety of chemical reactions and serve as a precursor for more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which suggests the potential for developing efficient synthetic routes for similar carbamoylamino compounds . Another study reported the synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones from 2-arylbenzoimidazoles and oxamic acids under metal-free conditions, indicating the versatility of carbamoylamino compounds in synthesis without the need for metal catalysts .

Molecular Structure Analysis

The molecular structure of 2-(carbamoylamino)benzoic acid and its derivatives is characterized by the presence of both amide (carbamoyl) and amino groups attached to a benzene ring, which can influence the reactivity and interaction of the molecule with various reagents. The presence of these functional groups is crucial for the molecule's ability to undergo further chemical transformations.

Chemical Reactions Analysis

The reactivity of carbamoylamino compounds has been demonstrated in various chemical reactions. For example, the unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a 3,4-diaminoisocoumarine derivative under novel methodology indicates that carbamoylamino compounds can undergo complex transformations, leading to the formation of new and unexpected products . Additionally, a microreview has highlighted modern approaches to the synthesis of 3-(carbamoylamino)benzofuran-2(3H)-ones, showcasing the diverse methods and starting reagents that can be used to synthesize carbamoylamino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(carbamoylamino)benzoic acid derivatives are influenced by their molecular structure. The presence of both amide and carboxylic acid functional groups can affect the compound's solubility, acidity, and ability to form hydrogen bonds, which are important factors in its reactivity and potential applications. The study of 2-carbamimidoylbenzoic acid as a precursor for substituted 2-(pyrimidin-2-yl)benzoic acids further illustrates the chemical versatility of these compounds and their ability to participate in ring contraction and intramolecular condensation reactions .

Scientific Research Applications

Food and Beverage Industry

2-(Carbamoylamino)benzoic acid, a derivative of benzoic acid, is widely used in the food and beverage industry. Benzoic acid and its derivatives, including 2-(carbamoylamino)benzoic acid, are commonly utilized as antibacterial and antifungal preservatives in various food, cosmetic, and pharmaceutical products. Their extensive use has led to their widespread distribution in the environment, including in water, soil, and air, leading to significant human exposure (del Olmo, Calzada, & Nuñez, 2017).

Medical Research

In medical research, derivatives of benzoic acid, such as 2-(carbamoylamino)benzoic acid, have been studied for their potential in treating certain conditions. For example, the hypoglycemic potencies of benzoic acid derivatives have been evaluated, indicating their potential in binding at insulin-releasing receptor sites of pancreatic beta cells (Brown & Foubister, 1984).

Environmental Applications

2-(Carbamoylamino)benzoic acid has also been utilized in environmental applications, particularly in wastewater treatment. Innovative uses include its application as a separation agent to remove hazardous heavy metals, like Pb2+, Cu2+, and Hg2+, from metal plating wastewater. The specific affinity of carbamoyl benzoic acids towards metallic ions makes them effective in coagulation-flocculation processes (Martinez-Quiroz et al., 2017).

Analytical Chemistry

In the field of analytical chemistry, benzoic acid derivatives have been used in matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS). These compounds aid in the desorption and analysis of peptides, proteins, and glycoproteins, demonstrating their utility in biochemical analysis and research (Juhasz, Costello, & Biemann, 1993).

Pharmaceutical Applications

In pharmaceutical research, 2-(carbamoylamino)benzoic acid and its derivatives have been explored for their antimicrobial activities. Metal complexes of these compounds have shown significant antifungal activity against common fungi, highlighting their potential in developing new antimicrobial agents (Patel & Hiran, 2011).

Safety And Hazards

2-(carbamoylamino)benzoic Acid is associated with several safety hazards. It can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

2-(carbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(13)10-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVRIZOJCNHCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415531
Record name 2-(carbamoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(carbamoylamino)benzoic Acid

CAS RN

610-68-4
Record name 2-(carbamoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

prakt. Chem., [2], 30 (1884), 467 et seq., and J. org. Chem., 13 (1948), 347 et seq. and 24 (1959), 1,214 et seq. disclose that isatoic anhydride reacts with aqueous ammonia to give anthranilamide and o-ureidobenzoic acid. The reaction of 5,7-dichloroisatoic anhydride with ammonia gives 6,8-dichlorobenzoyleneurea (J. org. Chem., 3 (1938), 414 et seq., and 12 (1947), 743 et seq.), whilst other chlorine-substituted isatoic anhydrides give only moderate yields of chlorinated anthranilamides (J. Org. Chem., 26 (1961), 613 et seq.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Renkecz, S Scopchanova, G Hirka… - Journal of Analytical …, 2021 - academic.oup.com
Cyanate has been recognized as a uremic toxin that can adversely affect the clinical status of patients with chronic kidney disease. Besides, its toxicity has been under investigation in …
Number of citations: 6 academic.oup.com

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